molecular formula C2H6S B1616500 Methane-d3, (methylthio)- CAS No. 4752-12-9

Methane-d3, (methylthio)-

Cat. No. B1616500
CAS RN: 4752-12-9
M. Wt: 65.15 g/mol
InChI Key: QMMFVYPAHWMCMS-FIBGUPNXSA-N
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Description

Methane-d3, (methylthio)-, is an organosulfur compound containing a methylthio group (-CH2S-) and a methyl group (-CH3). It is a stable, colorless, and odorless liquid at room temperature and is used in a variety of scientific research applications. In addition, it is a key component of many biological processes, including those involved in the metabolism of fatty acids and the synthesis of important hormones and neurotransmitters.

Scientific Research Applications

Molecular Vibration and Conformational Analyses

Research on (Methylthio)methanethiol and its deuterated variant has provided insights into molecular vibrations, conformational analyses, and force fields. The study conducted by Ohsaku, Shiro, and Murata (1972) involved preparing both normal and monodeuterated (Methylthio)methanethiol, analyzing their infrared spectra in various states, and discussing the frequency shifts upon D-substitution and phase transitions. The research identified stable molecular conformations and confirmed the existence of multiple forms in gaseous and liquid states, offering a foundational understanding of molecular dynamics and interactions in these compounds Ohsaku, M., Shiro, Y., & Murata, H. (1972).

Methanotrophic Enrichment for PHA Production

A Methylocystis-dominated methanotrophic enrichment was studied for its stable structure and PHA production capacity over long-term operation. Myung et al. (2015) demonstrated that cells from this enrichment, when fed methane alone or with valerate, could produce poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate), respectively. This research underlines the potential of utilizing methane as a feedstock for biopolymer production, highlighting an environmentally friendly approach to converting greenhouse gases into valuable bioproducts Myung, J. et al. (2015).

Methane Activation Studies

Innovative materials and methods for selective methane activation have been a significant focus of recent research. Lang et al. (2017) discovered that small gold cluster cations could lead to selective C-H bond dissociation in methane, forming hydrido methyl complexes. This work provides valuable insights into the fundamental interactions facilitating methane activation, offering a potential pathway toward developing catalysts for converting methane into more valuable chemicals Lang, S. M. et al. (2017).

Adsorption Studies

Methanethiolate adsorption on Au(111) surfaces was investigated at the single-molecule level using STM/DFT by Maksymovych, Sorescu, and Yates (2006). This study provided detailed insights into the chemisorptive bonding of methanethiolate, identifying the adsorption site and contributing to a deeper understanding of surface chemistry and catalysis involving sulfur-containing compounds Maksymovych, P., Sorescu, D., & Yates, J. (2006).

properties

IUPAC Name

trideuterio(methylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFVYPAHWMCMS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197182
Record name Methane-d3, (methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a stench; [Sigma-Aldrich MSDS]
Record name Dimethyl-1,1,1-d3 sulfide
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Product Name

Methane-d3, (methylthio)-

CAS RN

4752-12-9
Record name Methane-d3, (methylthio)-
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Record name Methane-d3, (methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-1,1,1-d3 sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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